molecular formula C26H26N2O4 B6495765 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3,4-dimethoxyphenyl)acetamide CAS No. 955532-73-7

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3,4-dimethoxyphenyl)acetamide

Cat. No. B6495765
CAS RN: 955532-73-7
M. Wt: 430.5 g/mol
InChI Key: LLOQDQXPFDCPKL-UHFFFAOYSA-N
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Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3,4-dimethoxyphenyl)acetamide (N-BTHQ-DMP) is a novel synthetic compound that has been studied for its potential applications in scientific research. N-BTHQ-DMP is a derivative of tetrahydroquinoline (THQ), a naturally occurring alkaloid found in a variety of plants. N-BTHQ-DMP has been shown to possess a variety of biological activities, such as anti-inflammatory, anti-tumor, and anti-bacterial effects. Furthermore, N-BTHQ-DMP has been studied for its potential applications in the fields of drug design, drug delivery, and gene therapy.

Mechanism of Action

The exact mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3,4-dimethoxyphenyl)acetamide is not yet fully understood; however, it is believed to act by binding to proteins in cells and modulating their activity. Specifically, this compound has been shown to bind to certain receptors on the cell surface, such as the G-protein coupled receptor (GPCR), which plays a role in cell signaling. This compound has also been shown to interact with other proteins, such as enzymes, which can alter the activity of these proteins and lead to a variety of biological effects.
Biochemical and Physiological Effects
This compound has been shown to possess a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound has anti-inflammatory, anti-tumor, and anti-bacterial effects. In addition, this compound has been shown to modulate the activity of certain proteins, such as GPCRs, which can lead to a variety of biological effects.

Advantages and Limitations for Lab Experiments

The use of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3,4-dimethoxyphenyl)acetamide in scientific research has both advantages and limitations. On the one hand, this compound is a novel compound with a wide range of biological activities, making it a useful tool for studying a variety of biological processes. On the other hand, this compound is a synthetic compound, which makes it difficult to obtain in large quantities and can lead to variability in results due to batch-to-batch differences.

Future Directions

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3,4-dimethoxyphenyl)acetamide has a wide range of potential applications in scientific research and drug development. Future research should focus on elucidating the exact mechanism of action of this compound and further investigating its potential applications in drug design, drug delivery, and gene therapy. In addition, further studies should be conducted to identify potential side effects and toxicities associated with this compound. Finally, further research should be conducted to develop improved synthetic methods for the production of this compound in order to increase its availability for research and drug development.

Synthesis Methods

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3,4-dimethoxyphenyl)acetamide can be synthesized via a two-step process. The first step involves the condensation of 4-chlorophenylacetic acid with benzaldehyde to form the intermediate product N-(4-chlorophenyl)-2-(3,4-dimethoxyphenyl)acetamide (N-CP-DMP). The second step involves the reaction of N-CP-DMP with 1-benzoyl-1,2,3,4-tetrahydroquinoline (BTHQ) to yield this compound.

Scientific Research Applications

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3,4-dimethoxyphenyl)acetamide has been studied for its potential applications in scientific research. It has been shown to possess a variety of biological activities, such as anti-inflammatory, anti-tumor, and anti-bacterial effects. Furthermore, this compound has been studied for its potential applications in the fields of drug design, drug delivery, and gene therapy.

properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-2-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O4/c1-31-23-13-10-18(15-24(23)32-2)16-25(29)27-21-11-12-22-20(17-21)9-6-14-28(22)26(30)19-7-4-3-5-8-19/h3-5,7-8,10-13,15,17H,6,9,14,16H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLOQDQXPFDCPKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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